molecular formula C7H10N2S B6159014 5-(dimethylamino)pyridine-3-thiol CAS No. 912545-81-4

5-(dimethylamino)pyridine-3-thiol

Cat. No.: B6159014
CAS No.: 912545-81-4
M. Wt: 154.2
InChI Key:
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Description

5-(Dimethylamino)pyridine-3-thiol is a chemical compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a thiol group at the third position and a dimethylamino group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-chloropyridine with dimethylamine to form 3-(dimethylamino)pyridine, followed by thiolation using a thiolating agent such as thiourea or hydrogen sulfide under appropriate conditions .

Industrial Production Methods

Industrial production of 5-(dimethylamino)pyridine-3-thiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)pyridine-3-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

912545-81-4

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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